Pent-4-yn-2-amine
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Overview
Description
Pent-4-yn-2-amine: is an organic compound with the molecular formula C5H9N . It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain. The compound features a triple bond between the fourth and fifth carbon atoms, making it an alkyne derivative. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: One common method for synthesizing pent-4-yn-2-amine involves the Buchwald-Hartwig amination of 3,3’-dibromo-2,2’-bithiophene with pent-4-yn-1-amine. This reaction typically requires a palladium catalyst and a base, such as sodium tert-butoxide, under an inert atmosphere.
Reduction of Azides: Another method involves the reduction of 4-azidopent-1-yne using triphenylphosphine in diethyl ether at low temperatures. This multi-step reaction includes the formation of an intermediate azide, which is subsequently reduced to the desired amine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pent-4-yn-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
Chemistry: Pent-4-yn-2-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its alkyne functionality allows for versatile reactions, including click chemistry and Sonogashira coupling .
Biology: In biological research, this compound is employed as a precursor for the synthesis of bioactive molecules and probes. Its ability to undergo bioorthogonal reactions makes it valuable for labeling and tracking biomolecules in living systems.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of novel drugs and pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities.
Industry: this compound is utilized in the production of specialty chemicals, materials, and coatings. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of pent-4-yn-2-amine involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming stable adducts with other molecules. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex structures .
Comparison with Similar Compounds
Pent-4-yn-1-amine: Similar structure but with the amino group attached to the first carbon atom.
4-Pentyn-2-ol: An alcohol derivative with a hydroxyl group instead of an amino group.
1-Amino-4-pentyne: Another isomer with the amino group at a different position.
Uniqueness: Pent-4-yn-2-amine’s unique combination of an alkyne and an amino group at specific positions imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications, where its specific structure can be exploited for targeted reactions and modifications .
Properties
Molecular Formula |
C5H9N |
---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
pent-4-yn-2-amine |
InChI |
InChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3 |
InChI Key |
ATNZRYIKSXYJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)N |
Origin of Product |
United States |
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